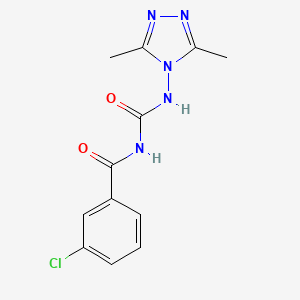
N-(3-CHLOROBENZOYL)-N'-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorobenzoyl group and a triazolyl group attached to the urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA typically involves the following steps:
Formation of the Chlorobenzoyl Intermediate: The starting material, 3-chlorobenzoic acid, is reacted with thionyl chloride to form 3-chlorobenzoyl chloride.
Formation of the Triazolyl Intermediate: 3,5-dimethyl-4H-1,2,4-triazole is synthesized separately through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The 3-chlorobenzoyl chloride is then reacted with the triazolyl intermediate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods: In an industrial setting, the synthesis of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazolyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the chlorobenzoyl group, potentially converting it to a benzyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom in the chlorobenzoyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation Products: Oxidized derivatives of the triazolyl group.
Reduction Products: Benzyl derivatives.
Substitution Products: Urea derivatives with various substituents replacing the chlorine atom.
Scientific Research Applications
N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA involves its interaction with specific molecular targets. The triazolyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorobenzoyl group may enhance the compound’s binding affinity to its targets, leading to increased efficacy.
Comparison with Similar Compounds
N-(3-CHLOROBENZOYL)-N’-(4H-1,2,4-TRIAZOL-4-YL)UREA: Lacks the dimethyl groups on the triazole ring.
N-(3-METHYLBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA: Contains a methyl group instead of a chlorine atom on the benzoyl ring.
Uniqueness: N-(3-CHLOROBENZOYL)-N’-(3,5-DIMETHYL-4H-1,2,4-TRIAZOL-4-YL)UREA is unique due to the presence of both the chlorobenzoyl and dimethyltriazolyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-chloro-N-[(3,5-dimethyl-1,2,4-triazol-4-yl)carbamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O2/c1-7-15-16-8(2)18(7)17-12(20)14-11(19)9-4-3-5-10(13)6-9/h3-6H,1-2H3,(H2,14,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTIUBSRQTUBCOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1NC(=O)NC(=O)C2=CC(=CC=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














